

CPPD-Q discovery and synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CPPD-Q

Cat. No.: B13859182

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An In-depth Technical Guide on the Discovery and Synthesis of **CPPD-Q**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CPPD-Q, or 2-(cyclohexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione, is a quinone transformation product of the p-phenylenediamine (PPD) antioxidant, N-cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). Initially developed to protect rubber products from degradation by ozone and oxidation, the parent compound CPPD inadvertently gives rise to **CPPD-Q**, which has been identified as an emerging environmental contaminant. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and toxicological profile of **CPPD-Q**, with a focus on the underlying molecular mechanisms and experimental protocols relevant to its study.

Discovery and Environmental Significance

The discovery of **CPPD-Q** is intrinsically linked to the widespread use of its parent compound, CPPD, as an antiozonant in tire rubber. Research into the environmental fate of tire wear particles revealed that PPD antioxidants react with atmospheric ozone, as intended, to form various transformation products.^[1] Among these are the corresponding p-phenylenediamine quinones (PPD-Qs).

CPPD-Q was first identified as a prevalent environmental contaminant in studies analyzing fine particulate matter (PM_{2.5}) and roadway runoff.^{[2][3]} These studies confirmed that the ozonation of CPPD in tire rubber leads to the formation and subsequent release of **CPPD-Q**

into the environment. It has been detected in various environmental matrices, including roadside dust, urban air, and surface waters, highlighting its persistence and potential for widespread exposure.^{[2][3][4]} The discovery of the high toxicity of a related compound, 6PPD-quinone, to aquatic species like coho salmon has intensified research into the entire class of PPD-Qs, including **CPPD-Q**.^{[1][3][4]}

Physicochemical and Toxicological Data

The systematic evaluation of **CPPD-Q** and its analogues is crucial for understanding their environmental fate and toxicological risk. The following tables summarize key quantitative data, with data for the closely related and extensively studied 6PPD-quinone provided for comparative context where direct data for **CPPD-Q** is not available.

Table 1: Physicochemical Properties of PPD-Quinones

Property	CPPD-Q	6PPD-Quinone (for comparison)	Source(s)
Molecular Formula	C ₁₈ H ₂₀ N ₂ O ₂	C ₁₈ H ₂₄ N ₂ O ₂	^{[2][5]}
Molecular Weight	296.36 g/mol	312.41 g/mol	^[2]
Aqueous Solubility	Data not available	38 ± 10 µg/L	^{[6][7][8]}
Log K _{ow}	Data not available	4.30 ± 0.02	^{[6][7][8]}
Stability in Water	Data not available	Slight-to-moderate loss (26 ± 3%) over 47 days (pH 5, 7, 9)	^{[6][7]}

Table 2: Acute Toxicity Data for CPPD-Q

Species	Endpoint	Value	Source(s)
Vibrio fischeri (aquatic bacterium)	EC ₅₀	6.98 mg/L	[2]
Caenorhabditis elegans (nematode)	Neurotoxicity observed at	0.01 - 10 µg/L	[9]
Caenorhabditis elegans (nematode)	Intestinal ROS production at	1 and 10 µg/mL	[2]

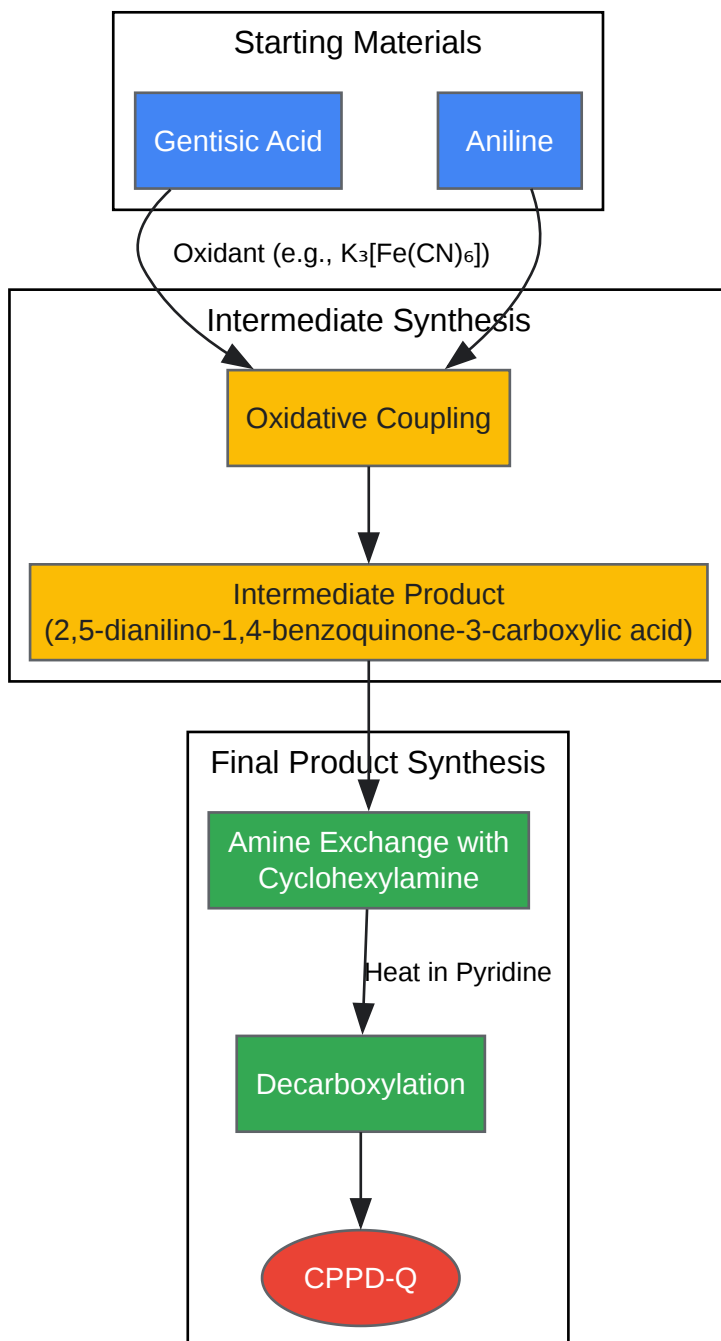
Synthesis of CPPD-Q

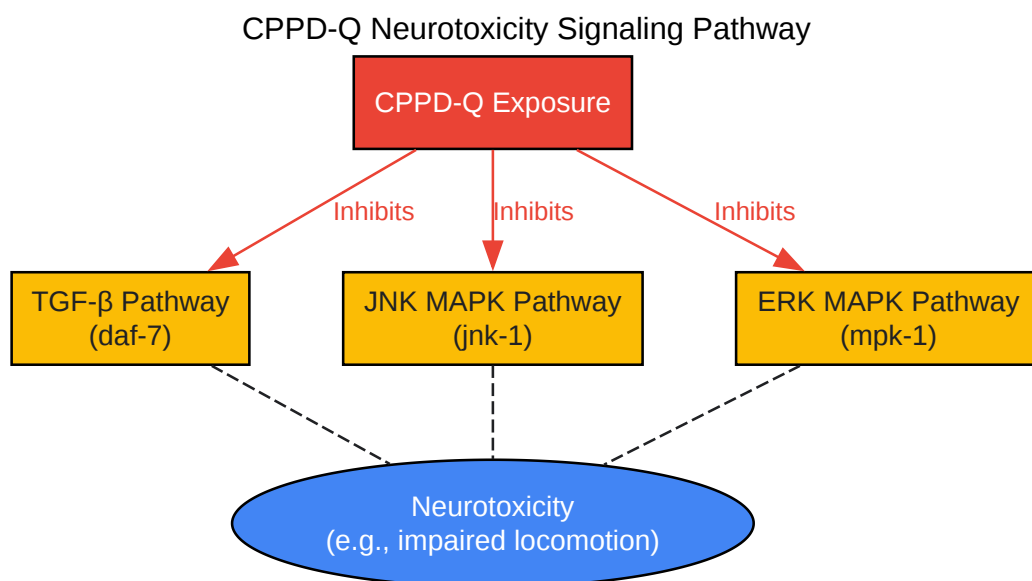
The synthesis of **CPPD-Q** can be achieved through a directed chemical process involving sequential Michael additions and oxidation. While a specific protocol for **CPPD-Q** is not widely published, a reliable method can be adapted from the synthesis of the structurally similar 6PPD-quinone.[10][11][12] The general strategy involves the reaction of a suitable amine with a benzoquinone derivative.

Logical Workflow for CPPD-Q Synthesis

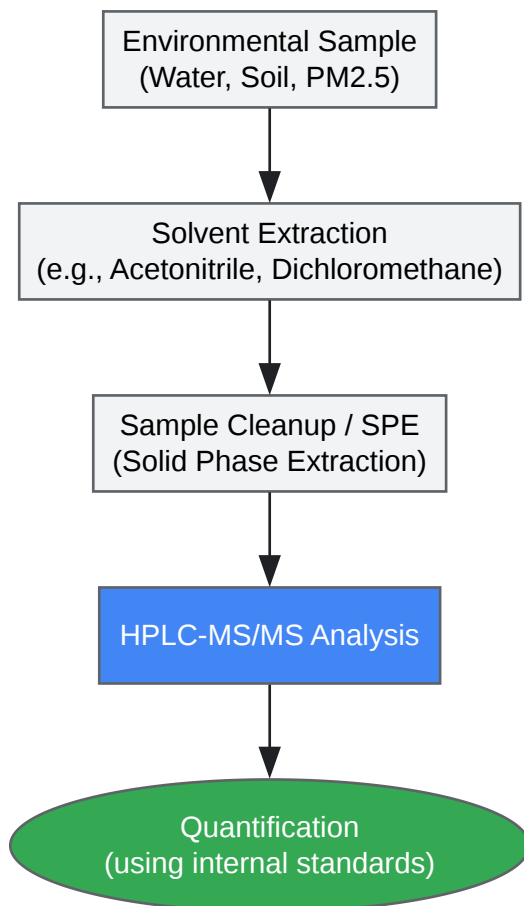
The following diagram illustrates a plausible synthetic route adapted from known procedures for analogous compounds.

Logical Workflow for CPPD-Q Synthesis





Workflow for CPPD-Q Analysis



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- To cite this document: BenchChem. [CPPD-Q discovery and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13859182#cppd-q-discovery-and-synthesis]

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